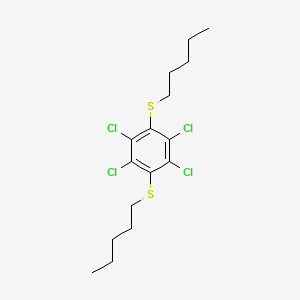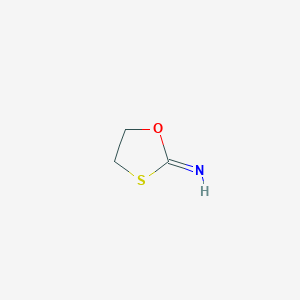
1,3-Oxathiolan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolan-2-imine is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Oxathiolan-2-imine derivatives can be synthesized through the reaction of aryl isothiocyanates and oxiranes in the presence of a catalytic amount of methoxide at room temperature. This one-pot synthesis method is efficient and yields the desired product in good to excellent yields . The reaction conditions involve using tetrahydrofuran (THF) as the solvent, which has been found to be the most effective compared to other solvents like methanol and dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method described above can be adapted for larger-scale production. The use of readily available starting materials such as aryl isothiocyanates and oxiranes, along with the mild reaction conditions, makes this method suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3-Oxathiolan-2-imine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-oxathiolan-2-imine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur and nitrogen atoms can participate in forming covalent bonds with other molecules, leading to the formation of new compounds with different biological or chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxathiolane: Similar in structure but lacks the imine group.
1,3-Dithiolane: Contains two sulfur atoms instead of one sulfur and one oxygen.
1,3-Oxazolidine: Contains an oxygen and nitrogen atom but lacks the sulfur atom.
Uniqueness
1,3-Oxathiolan-2-imine is unique due to its combination of oxygen, sulfur, and nitrogen atoms within a five-membered ring. This unique structure imparts distinct chemical properties, making it valuable for various synthetic and research applications .
Propiedades
Número CAS |
5638-38-0 |
|---|---|
Fórmula molecular |
C3H5NOS |
Peso molecular |
103.15 g/mol |
Nombre IUPAC |
1,3-oxathiolan-2-imine |
InChI |
InChI=1S/C3H5NOS/c4-3-5-1-2-6-3/h4H,1-2H2 |
Clave InChI |
BDOJZGBCTFWTPV-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)

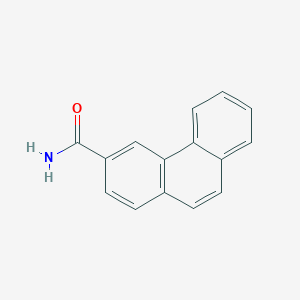
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)

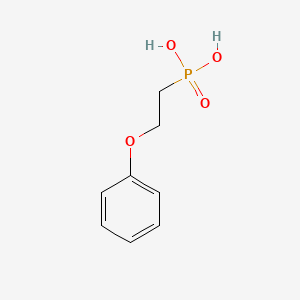

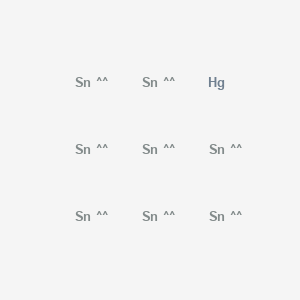
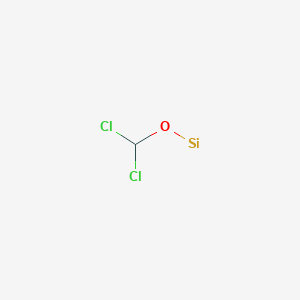
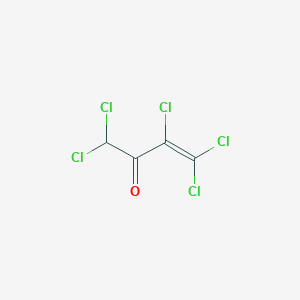
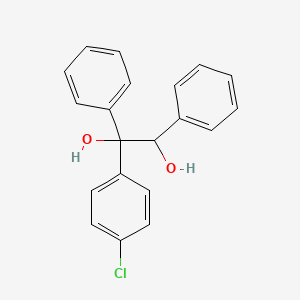

![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
